molecular formula C12H13BrFNO B8166924 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide

5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide

Katalognummer: B8166924
Molekulargewicht: 286.14 g/mol
InChI-Schlüssel: XBVIDFOCPDRRDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide (CAS 2741383-87-7) is a small molecule with a molecular formula of C12H13BrFNO and a molecular weight of 286.14 g/mol . This benzamide derivative, characterized by its bromo-fluoro substitution pattern and cyclopropylmethyl group, is intended for research and development applications in medicinal chemistry. Compounds within this structural class have been investigated in pharmaceutical research for their potential as key intermediates or scaffolds in the synthesis of more complex bioactive molecules . The specific substitution pattern on the benzamide core is a common feature in compounds explored for various biological activities. Researchers value this compound for its potential utility in designing and synthesizing novel molecules for preclinical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-7-4-11(14)9(5-10(7)13)12(16)15-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVIDFOCPDRRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)NCC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Carboxylic Acid to Amide via Acyl Chloride Intermediate

The most widely documented method for synthesizing benzamide derivatives involves converting a carboxylic acid to an acyl chloride, followed by reaction with an amine. For 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide , this entails:

  • Synthesis of 5-bromo-2-fluoro-4-methylbenzoic acid : Halogenation and methylation of a benzoic acid precursor.

  • Acyl chloride formation : Treatment with oxalyl chloride (1.0 equiv) and catalytic DMF in anhydrous dichloromethane (DCM) at 0°C for 30 minutes, followed by stirring at room temperature for 2 hours.

  • Amidation : Dropwise addition of the acyl chloride to cyclopropylmethylamine (1.2 equiv) and triethylamine (1.5 equiv) in DCM at 0°C. The reaction proceeds until completion (monitored by TLC), followed by extraction with ethyl acetate and purification via flash column chromatography.

Key Data :

StepReagents/ConditionsYield (Typical)
Acyl chloride formationOxalyl chloride, DMF, DCM, 0°C to RT>90%
AmidationCyclopropylmethylamine, TEA, DCM, 0°C75–85%

Electrochemical Synthesis

Direct Electrochemical Amidation

Recent advances utilize electrochemical methods to streamline amide bond formation. A protocol adapted from employs:

  • ElectraSyn 2.0 with a graphite anode and platinum cathode.

  • Reaction mixture : 0.2 mmol benzamide precursor, 10 equiv H₂O, 0.5 mmol nBu₄NBF₄ in CH₃CN (5 mL).

  • Conditions : Constant current (5.0 mA, 10–12 hours), room temperature.

Gram-scale adaptation :

ParameterValue
ElectrodesGraphite (anode), Pt (cathode)
Current50 mA for 40 hours
Yield86% (39.8 mg)

This method eliminates stoichiometric coupling reagents, offering a scalable alternative with reduced waste.

Green Chemistry Approaches

Surfactant-Mediated Aqueous Amidation

A water-based method using 2 wt% TPGS-750-M surfactant achieves amide bond formation without organic solvents:

  • Reaction : 5-Bromo-2-fluoro-4-methylbenzoic acid (1 equiv), cyclopropylmethylamine (1.2 equiv), and surfactant in H₂O at 60°C for 16 hours.

  • Work-up : Extraction with ethyl acetate, washing with NaOH/HCl, and chromatography.

Advantages :

  • Eliminates DCM and oxalyl chloride.

  • Achieves 95% NMR yield for analogous substrates.

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnvironmental Impact
Classical Acyl Chloride85HighModerate (uses DCM)
Electrochemical86MediumLow (solvent recycle)
Surfactant/Water95*LowVery Low

*Reported for structurally similar compounds.

Challenges and Optimization

Functional Group Compatibility

  • Bromine stability : Electrophilic bromination must precede amidation to prevent debromination.

  • Cyclopropylmethylamine sensitivity : Ice-cold conditions during amidation prevent N-alkylation side reactions.

Purification Strategies

  • Flash chromatography : Silica gel (1:20 ethyl acetate/petroleum ether) resolves regioisomers.

  • Crystallization : Limited success due to the compound’s oily consistency; chromatography remains primary .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki, Heck, or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl or alkyne-linked products.

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

Key Comparisons:

  • 2-Bromo-N-(cyclopropylmethyl)-5-fluorobenzamide (CAS 1016822-63-1) : This analog swaps the positions of bromine (2-position) and fluorine (5-position) compared to the target compound. Such positional changes can alter electronic effects (e.g., dipole moments) and hydrogen-bonding interactions with biological targets.
  • Sulfonamide Derivatives () :
    Compounds like 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide (5f) share bromine and hydroxyl substituents but feature a sulfonamide core instead of a benzamide. Sulfonamides generally exhibit higher polarity and solubility due to the sulfonyl group, whereas benzamides may offer better membrane permeability due to reduced hydrogen-bonding capacity.

Table 1: Substituent Comparison

Compound Core Structure Substituents (Position) Key Functional Groups
Target Compound Benzamide 5-Br, 2-F, 4-Me, N-Cyclopropylm Amide, Cyclopropylmethyl
2-Bromo-N-(cyclopropylmethyl)-5-F-benzamide Benzamide 2-Br, 5-F, N-Cyclopropylm Amide, Cyclopropylmethyl
5f (Sulfonamide) Sulfonamide 5-Br, 2-OH, N-(5-Cl-2-OH-Ph) Sulfonamide, Hydroxyl, Chloro

Cyclopropylmethyl Group in Medicinal Chemistry

The cyclopropylmethyl moiety is a recurring feature in bioactive compounds:

  • Naltrexone Hydrochloride : This opioid antagonist uses a cyclopropylmethyl group on a morphinan skeleton to enhance receptor binding and metabolic stability. The strained cyclopropane ring resists oxidative metabolism, a property likely shared by the target compound.
  • Piperazine Derivatives () : Compounds like (1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine incorporate cyclopropylmethyl-piperazine moieties in spirocyclic systems. While structurally distinct from the target benzamide, these examples highlight the group’s role in improving CNS penetration and modulating steric interactions.

Impact on Target Compound:

  • The cyclopropylmethyl group may reduce first-pass metabolism by cytochrome P450 enzymes due to its non-planar structure.

Physicochemical Properties

Halogen and Alkyl Effects:

  • Bromine vs. Fluorine : Bromine’s higher lipophilicity (logP contribution) compared to fluorine enhances membrane permeability but may reduce aqueous solubility. In the target compound, bromine at the 5-position could create a hydrophobic hotspot for target binding.

Table 2: Estimated Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound 300.1 ~3.2 <0.1 (Low)
2-Bromo-N-(cyclopropylmethyl)-5-F-benzamide 272.1 ~2.8 ~0.3 (Moderate)
Sulfonamide 5f 407.2 ~1.5 >1.0 (High)

Biologische Aktivität

5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a cyclopropylmethyl group attached to the nitrogen of the amide. This unique substitution pattern may influence its interaction with biological targets.

Anti-Inflammatory Properties

Research indicates that 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide exhibits anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. COX-2 selective inhibitors are known to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Table 1: Comparison of COX Inhibition Potency

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Ratio
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamideLowHighHigh
Traditional NSAIDsHighHighLow
New COX-2 Selective InhibitorsLowHighModerate

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit tumor growth and metastasis. Studies have shown that it may interfere with cancer cell proliferation by modulating specific signaling pathways involved in cell survival and apoptosis.

Case Study: Anticancer Efficacy

In a study examining various benzamide derivatives, 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide demonstrated significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to its ability to induce apoptosis through caspase activation and mitochondrial pathway modulation .

The biological activity of 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide is primarily mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may act as a ligand for certain receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Cell Cycle Regulation : The compound can affect cell cycle dynamics, promoting cell cycle arrest in cancer cells.

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of this compound and similar derivatives. These studies suggest that modifications to the bromine and fluorine substituents can significantly alter biological activity:

  • Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving membrane permeability.
  • Fluorine Substitution : Fluorine atoms can increase metabolic stability and binding affinity to target proteins.

Table 2: SAR Insights

ModificationEffect on Activity
Removal of BromineDecreased potency against COX-2
Removal of FluorineReduced selectivity for cancer cell lines
Alteration of Cyclopropyl GroupImpact on receptor binding affinity

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with halogenated benzoyl chloride intermediates. For example, 4-bromobenzoyl chloride reacts with cyclopropylmethylamine under controlled conditions (room temperature, dichloromethane solvent) to yield N-cyclopropylbenzamide derivatives with >95% purity . Key factors include:
  • Temperature : Lower temperatures reduce side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Stoichiometry : Excess amine (1.2–1.5 equiv.) improves coupling efficiency.
    Post-synthetic fluorination at the 2-position can be achieved using KF or Selectfluor under anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR :
  • Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to fluorine coupling (J = 8–12 Hz).
  • Cyclopropylmethyl protons show distinct splitting (δ 0.5–1.2 ppm) .
  • X-ray crystallography : Resolves steric effects of the cyclopropyl group and confirms dihedral angles between aromatic rings .
  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹; bromine C-Br at ~560 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility :
  • DMSO >10 mg/mL; limited aqueous solubility (<0.1 mg/mL at pH 7.4) .
  • Enhanced in polar solvents (e.g., ethanol) via hydrogen bonding with the amide group.
  • Stability :
  • Degrades above 150°C; store at 2–8°C under inert atmosphere.
  • Hydrolytically stable at pH 4–9 for 24 hours .

Advanced Research Questions

Q. How does crystallographic data inform polymorph screening and material properties?

  • Methodological Answer : Monoclinic crystal systems (e.g., space group P21/n) are common for cyclopropyl-containing benzamides. Key parameters from analogous compounds include:
ParameterValueReference
Crystal SystemMonoclinic
Unit Cell (Å, °)a=14.59, b=6.65, c=20.63, β=98.4
Volume (ų)1979.88

Polymorph screening should use solvent-drop grinding and differential scanning calorimetry (DSC) to identify thermodynamically stable forms.

Q. How should researchers resolve contradictions in biological assay outcomes (e.g., enzyme inhibition vs. receptor binding)?

  • Methodological Answer :
  • Assay validation : Confirm compound purity (>98% via HPLC) and exclude aggregation artifacts using detergents (e.g., 0.01% Tween-20) .
  • Target specificity : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-ATP for kinases) to distinguish direct inhibition from allosteric effects .
  • Data normalization : Use positive/negative controls (e.g., staurosporine for kinase inhibition) to account for batch variability .

Q. What computational approaches predict reactivity and interaction mechanisms for this benzamide derivative?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electrophilic aromatic substitution at the 5-bromo position (activation energy ~25 kcal/mol) .
  • Molecular docking : The cyclopropyl group occupies hydrophobic pockets in enzyme active sites (e.g., COX-2; Glide score = −9.2 kcal/mol) .
  • MD simulations : Predicts aqueous solubility trends via solvation free energy calculations (ΔG ~−5.6 kcal/mol) .

Q. How do steric effects from the cyclopropylmethyl group influence regioselectivity in substitution reactions?

  • Methodological Answer : The cyclopropyl group imposes significant steric hindrance, directing electrophiles to the para position of the benzene ring. For example:
  • Nitration : Yields 4-nitro derivatives due to steric blocking at the ortho position .
  • Suzuki coupling : Requires bulky palladium ligands (e.g., SPhos) to access meta-substituted products .

Q. What structure-activity relationship (SAR) insights exist for cyclopropyl-containing benzamides in medicinal chemistry?

  • Methodological Answer :
  • Bioisosterism : Cyclopropyl mimics unsaturated groups (e.g., vinyl) to enhance metabolic stability (t₁/₂ increased from 2h to 6h in rat plasma) .
  • Anticancer activity : EC50 values correlate with electron-withdrawing substituents (e.g., 2-fluoro improves potency 10-fold vs. unsubstituted analogs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.